1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone
Overview
Description
1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a benzimidazole ring substituted with a methoxy group at the 5-position and an ethanone group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of an oxidizing agent. One common method involves the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-(5-hydroxy-1H-benzo[d]imidazol-2-yl)ethanone, while reduction of the ethanone group can produce 1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol.
Scientific Research Applications
1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. In medicinal chemistry, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities .
Mechanism of Action
The mechanism of action of 1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-benzimidazol-2-yl)ethanone
- 5-methoxy-1H-benzimidazole-2-thiol
- 2-mercapto-5-methylbenzimidazole
Uniqueness
1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its ability to interact with specific molecular targets, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-11-8-4-3-7(14-2)5-9(8)12-10/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMVASHNQABVTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265754 | |
Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41510-17-2 | |
Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41510-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601265754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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